molecular formula C11H14O2 B2481675 [2-(4-Methoxyphenyl)cyclopropyl]methanol CAS No. 1352898-22-6

[2-(4-Methoxyphenyl)cyclopropyl]methanol

Cat. No. B2481675
CAS RN: 1352898-22-6
M. Wt: 178.231
InChI Key: ZKFNRNDXRRPTBZ-UHFFFAOYSA-N
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Description

“[2-(4-Methoxyphenyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C11H14O2 . It is used for research purposes . The compound is related to 2-(4-methoxyphenyl)cyclopropylmethanone, which has a similar structure .


Synthesis Analysis

The synthesis of cyclopropylmethanol compounds, which “[2-(4-Methoxyphenyl)cyclopropyl]methanol” is a part of, can be achieved by the dehydrogenation of cyclopropanecarboxaldehyde . This process involves the use of a cobalt or nickel catalyst under pressure and temperature hydrogenation conditions .


Molecular Structure Analysis

The molecular structure of “[2-(4-Methoxyphenyl)cyclopropyl]methanol” is represented by the InChIKey: ZKFNRNDXRRPTBZ-UHFFFAOYAY . The compound has a molecular weight of 178.231 g/mol .

Scientific Research Applications

Oxygen Acidity and Radical Cation Reactivity

  • Bietti et al. (2006) studied the radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol, focusing on their reactivity in acidic and basic solutions. They observed low reactivity towards fragmentation in acidic solutions, whereas in basic solutions, these radical cations displayed oxygen acidity. This led to the formation of 1,1-diarylalkoxyl radicals under certain conditions (Bietti, Fiorentini, Pèrez Pato, & Salamone, 2006).

Lewis-Acid-Catalyzed Reactions

  • Yao, Shi, and Shi (2009) reported on the Lewis-acid-catalyzed reactions of Bis(4-methoxyphenyl)methanol with various cyclopropanes. They found that these reactions led to the formation of polysubstituted cyclopentenes and other minor products under mild conditions (Yao, Shi, & Shi, 2009).

Photochemical Reactivity

  • Herbertz and Roth (1998) explored the electron-transfer photochemistry of vinylcyclopropane derivatives, including those with a methoxy group, noting the generation of various ring-opened products through nucleophilic attack (Herbertz & Roth, 1998).

Photochemistry of Aromatic Halides

  • Protti et al. (2004) investigated the photochemistry of 4-chloroanisole, leading to the generation of aryl cations. These cations showed reactivity with various nucleophiles, forming arylated products (Protti, Fagnoni, Mella, & Albini, 2004).

Hydroxylation/Halocyclization Reactions

  • Mothe et al. (2011) described a method for producing 3-halohydrofurans by catalyzing hydroxylation/halocyclization of cyclopropyl methanols. This process showed efficiency with various functional groups and halide sources (Mothe, Kothandaraman, Rao, & Chan, 2011).

Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives

Chelation-Controlled Asymmetric Synthesis

  • Jung, Ho, and Kim (2000) utilized [(4-methoxyphenyl)methanol] in the chelation-controlled asymmetric synthesis of α-hydroxy esters, providing insights into the synthesis process based on bidentate chelation (Jung, Ho, & Kim, 2000).

Synthesis and Optimization of Antitubercular Activities

properties

IUPAC Name

[2-(4-methoxyphenyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-10-4-2-8(3-5-10)11-6-9(11)7-12/h2-5,9,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFNRNDXRRPTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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